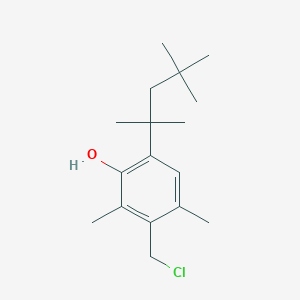
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with a unique structure that includes a chloromethyl group, two methyl groups, and a bulky 2,4,4-trimethylpentan-2-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol typically involves the chloromethylation of 2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives like 3-(aminomethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-(methyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but lacks the chloromethyl group.
4-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but with different substitution patterns on the phenol ring.
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the chloromethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55698-85-6 |
|---|---|
Fórmula molecular |
C17H27ClO |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H27ClO/c1-11-8-14(15(19)12(2)13(11)9-18)17(6,7)10-16(3,4)5/h8,19H,9-10H2,1-7H3 |
Clave InChI |
MFQZKEPPSTZGRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


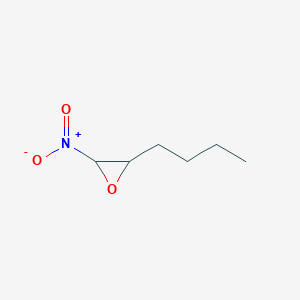
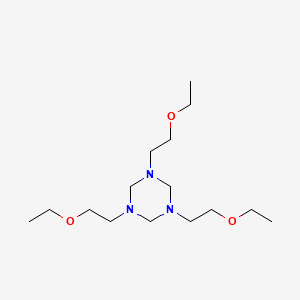
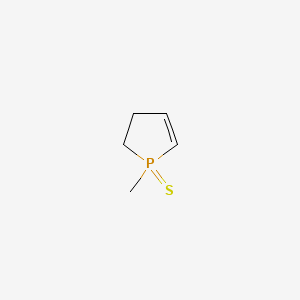
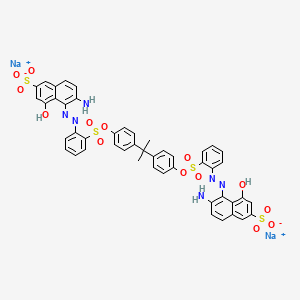
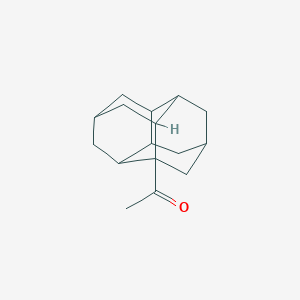
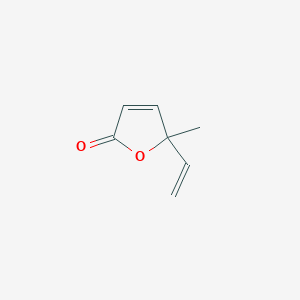
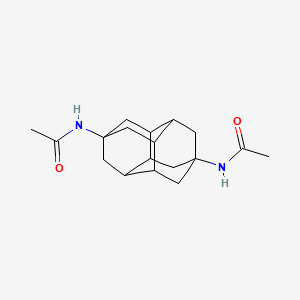
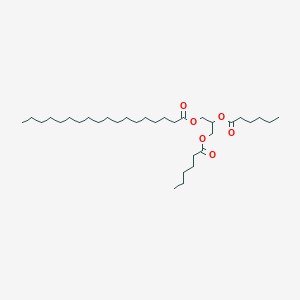

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
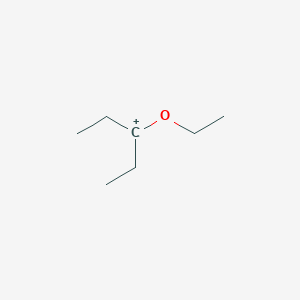
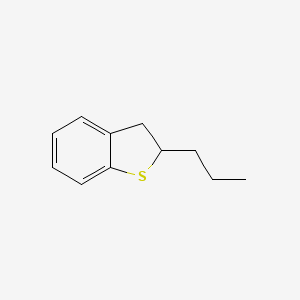
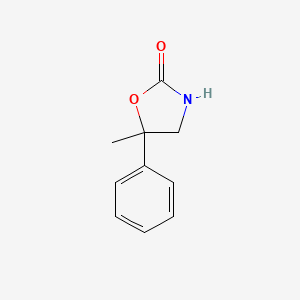
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
